molecular formula C11H13N3 B11729157 N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine CAS No. 1016744-73-2

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine

Cat. No.: B11729157
CAS No.: 1016744-73-2
M. Wt: 187.24 g/mol
InChI Key: YIPYMGUDENOFML-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine is a compound that features an imidazo[1,2-a]pyridine moiety fused with a cyclopropanamine group. This compound is part of a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method includes the reaction of 2-aminopyridines with acetophenones under copper(I)-catalyzed aerobic oxidative conditions . Another approach involves the use of 2-chloropyridines and 2H-azirines to form the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes, optimized for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents include copper(I) chloride for oxidative coupling, iodine for aerobic oxidative C-N bond formation, and potassium persulfate for radical reactions . Reaction conditions often involve moderate temperatures (80-120°C) and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine is unique due to its cyclopropanamine group, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and functional materials .

Properties

CAS No.

1016744-73-2

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine

InChI

InChI=1S/C11H13N3/c1-2-6-14-8-10(13-11(14)3-1)7-12-9-4-5-9/h1-3,6,8-9,12H,4-5,7H2

InChI Key

YIPYMGUDENOFML-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CN3C=CC=CC3=N2

Origin of Product

United States

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